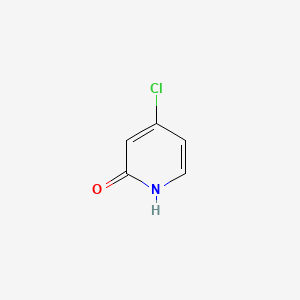
2,4,6-三(4-氟苯基)硼氧杂环
描述
2,4,6-Tris(4-fluorophenyl)boroxin (TFB) is a chemical compound composed of boron, fluorine, and carbon atoms. It is a white crystalline solid that is insoluble in water and has a molecular weight of 375.08 g/mol. It is a synthetic compound that has been used in various scientific studies and has been found to possess a variety of properties and applications.
科学研究应用
Synthesis of Boron/Fluorine Dual-Doped Carbons
One of the unique applications of 2,4,6-Tris(4-fluorophenyl)boroxin is in the synthesis of boron/fluorine dual-doped carbons . These materials have been synthesized through a one-step solution plasma (SP) process using mixtures of toluene, as a carbon source, and heterocyclic compounds containing boron and fluorine atoms .
Oxygen Reduction Reaction (ORR) Activity
The boron/fluorine dual-doped carbons synthesized using 2,4,6-Tris(4-fluorophenyl)boroxin have shown promising oxygen reduction reaction (ORR) activity . This makes them potentially useful in energy-related applications, such as fuel cells and metal-air batteries.
Suzuki-Miyaura Cross Coupling Reaction
2,4,6-Tris(4-fluorophenyl)boroxin may also be used in the Suzuki-Miyaura cross-coupling reaction . This is a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid and an organic halide in the presence of a base and a palladium catalyst.
Fluorination Reagents
This compound could potentially be used as a fluorination reagent . Fluorination is a chemical reaction that involves the introduction of fluorine to a compound and is used in the production of many pharmaceuticals and agrochemicals.
Fluorinated Building Blocks
2,4,6-Tris(4-fluorophenyl)boroxin could be used in the synthesis of fluorinated building blocks . These are often used in the pharmaceutical industry, as fluorine atoms can greatly influence the properties of the resulting compounds.
Condensing Agents
Another potential application of 2,4,6-Tris(4-fluorophenyl)boroxin is as a condensing agent . These are used in organic chemistry to help facilitate condensation reactions, where two molecules combine to form a larger molecule, often with the loss of a small molecule such as water.
属性
IUPAC Name |
2,4,6-tris(4-fluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12B3F3O3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYNJLHYJZXUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12B3F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377689 | |
| Record name | 2,4,6-Tris(4-fluorophenyl)boroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(4-fluorophenyl)boroxin | |
CAS RN |
448-59-9 | |
| Record name | 2,4,6-Tris(4-fluorophenyl)boroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 448-59-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,4,6-Tris(4-fluorophenyl)boroxin used in energy storage applications?
A1: 2,4,6-Tris(4-fluorophenyl)boroxin can be utilized as an electrolyte additive in lithium-ion batteries, specifically for improving the stability of LiCoO2 cathodes at high voltages. While the provided abstract [] doesn't detail the mechanism, it suggests that the additive helps stabilize the interface between the electrolyte and the LiCoO2 cathode. This stabilization could potentially lead to improved battery performance, such as increased cycle life and higher voltage operation.
Q2: Can 2,4,6-Tris(4-fluorophenyl)boroxin be used to synthesize nanomaterials? If so, what are the characteristics of these nanomaterials?
A2: Yes, 2,4,6-Tris(4-fluorophenyl)boroxin can be used as a precursor in the synthesis of boron/fluorine dual-doped carbon nanoparticles []. The solution plasma process using this compound, alongside toluene, results in nanoparticles with distinct characteristics:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1586333.png)


![4'-Chloro-[1,1'-biphenyl]-3-amine](/img/structure/B1586337.png)


